Triethyl(methoxy)silane

Organic Synthesis Reduction Chemistry Purification Workflow

Triethyl(methoxy)silane (CAS 2117-34-2), also known as methoxytriethylsilane or methyl triethylsilyl ether, is an organosilicon compound with the molecular formula C7H18OSi and a molecular weight of 146.30 g/mol. It is a colorless liquid characterized by a density of approximately 0.8 g/cm³, a boiling point of 132.1°C at 760 mmHg, a flash point of 19.9°C, and a vapor pressure of 11.0 mmHg at 25°C.

Molecular Formula C7H18OSi
Molecular Weight 146.3 g/mol
CAS No. 2117-34-2
Cat. No. B1582183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl(methoxy)silane
CAS2117-34-2
Molecular FormulaC7H18OSi
Molecular Weight146.3 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC
InChIInChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3
InChIKeyHUZZQXYTKNNCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl(methoxy)silane (CAS 2117-34-2): Technical Specifications and Procurement Baseline


Triethyl(methoxy)silane (CAS 2117-34-2), also known as methoxytriethylsilane or methyl triethylsilyl ether, is an organosilicon compound with the molecular formula C7H18OSi and a molecular weight of 146.30 g/mol . It is a colorless liquid characterized by a density of approximately 0.8 g/cm³, a boiling point of 132.1°C at 760 mmHg, a flash point of 19.9°C, and a vapor pressure of 11.0 mmHg at 25°C . Structurally, the compound features a central silicon atom bonded to three ethyl groups, one methoxy group, and one hydride (Si-H) [1]. This dual functionality enables its use as both a reducing agent (via Si-H hydride transfer) and a silylating/protecting reagent (via the methoxy leaving group), distinguishing it from simpler trialkylsilanes.

Triethyl(methoxy)silane: Why Triethylsilane (TES) and Other Trialkylsilanes Are Not Drop-In Replacements


Triethyl(methoxy)silane cannot be directly substituted with more common reducing agents such as triethylsilane (TES, CAS 617-86-7) or triethoxysilane (TES, CAS 998-30-1) without compromising specific synthetic or materials fabrication outcomes. While all three compounds possess the Si-H hydride moiety for reductive transformations, triethyl(methoxy)silane uniquely contains a methoxy leaving group (-OCH3) that enables orthogonal reactivity pathways not accessible to TES [1]. This structural difference fundamentally alters the compound's behavior in two critical domains: (1) In reductions where the silicon-containing byproduct's volatility and removal profile matters, triethyl(methoxy)silane generates methoxy-containing silanol or siloxane byproducts that differ markedly from TES-derived triethylsilanol (bp ~154°C) in both polarity and purification characteristics; and (2) In materials science, the methoxy group enables hydrolytic condensation and surface silanization reactions that TES cannot perform . Additionally, the electron-donating methoxy substituent modulates the Si-H bond's hydridic character relative to trialkylsilanes, affecting reaction rates and chemoselectivity outcomes . These differences mean that procurement decisions must be application-specific; assuming functional interchangeability between triethyl(methoxy)silane and simpler trialkylsilanes introduces risks of failed reactions, unexpected byproducts, or compromised material performance.

Triethyl(methoxy)silane (CAS 2117-34-2): Quantitative Differential Evidence Versus Comparator Compounds


Boiling Point Differential Enables Post-Reaction Separation from Triethylsilane-Based Byproducts

Triethyl(methoxy)silane exhibits a boiling point of 132.1°C at 760 mmHg, compared to triethylsilane (TES) which boils at 107-108°C . This 24-25°C higher boiling point is a direct consequence of the methoxy substitution replacing one hydride on silicon. The practical implication is that in reductive transformations where the silane is used in excess or stoichiometrically, the silicon-containing byproduct from triethyl(methoxy)silane (triethylsilanol or methoxy-containing siloxanes) will have different volatility characteristics than TES-derived byproducts. This differential facilitates selective removal via distillation or evaporation, a critical consideration when the target product is volatile or when trace silicon contaminants must be rigorously excluded from pharmaceutical intermediates [1].

Organic Synthesis Reduction Chemistry Purification Workflow

Dual Si-H and Si-OMe Functionality Enables Orthogonal Reactivity Not Available with Triethylsilane (TES)

Unlike triethylsilane (TES) which contains only Si-H and Si-C bonds, triethyl(methoxy)silane possesses both a reactive Si-H hydride and a hydrolyzable Si-OMe (methoxy) group [1]. This bifunctionality enables the compound to participate in two orthogonal reaction manifolds from a single molecule: (1) hydride transfer reductions of carbonyls, imines, and other electrophiles via the Si-H bond; and (2) nucleophilic substitution or hydrolysis at the Si-OMe bond to form silyl ethers or siloxane networks [2]. In contrast, TES is limited exclusively to hydride transfer chemistry. The methoxy group's reactivity order (methoxy > ethoxy in hydrolysis rate under acidic conditions) makes triethyl(methoxy)silane more hydrolytically labile than triethoxysilane, enabling faster surface silanization kinetics when that property is desired .

Protecting Group Chemistry Silylation Bifunctional Reagents

Substrate Film Formation Capability via Acid-Catalyzed Hydrolysis Enables Magnetic Particle Fabrication

Triethyl(methoxy)silane reacts with inorganic acids to form a substrate film that can subsequently be coated with oxides such as SiO2 or Al2O3 . This cross-linking and film-forming behavior is a direct consequence of the methoxy group's hydrolytic susceptibility under acidic conditions, generating silanol intermediates that condense to form siloxane networks on surfaces. Triethylsilane (TES) lacks this capability entirely because it contains no hydrolyzable alkoxy group . In the specific application of magnetic particle fabrication, triethyl(methoxy)silane functions as a cross-linking agent that creates the interfacial layer between magnetic core materials and protective oxide coatings, a role that TES cannot perform [1].

Materials Science Magnetic Nanoparticles Surface Modification

Enhanced Hydride Donor Character Relative to Trialkoxysilanes for Electrophilic Reductions

Trialkylsilanes (including triethylsilane and by extension triethyl(methoxy)silane) are better hydride donors than their dialkyl or monoalkyl counterparts in acid-catalyzed reductions of alkyl halides and other substrates requiring carbenium ion intermediates [1]. The presence of three electron-donating ethyl groups on silicon increases the hydridic character of the Si-H bond compared to more electron-deficient silanes such as triethoxysilane. In the specific case of allylic cleavage reactions, electron-deficient hydrides like triethoxysilane have been shown to be far more efficient than more nucleophilic triethylsilane [2], indicating that the balance between electrophilic and nucleophilic reduction pathways can be tuned by substituent selection. Triethyl(methoxy)silane, with its mixed ethyl (electron-donating) and methoxy (electron-withdrawing) substituents, occupies an intermediate position in this reactivity spectrum, offering distinct selectivity profiles versus both fully alkylated TES and fully alkoxylated triethoxysilane .

Hydride Transfer Reducing Agent Selection Mechanistic Tuning

Triethyl(methoxy)silane (CAS 2117-34-2): Recommended Application Scenarios Based on Differential Evidence


Magnetic Particle and Nanocomposite Fabrication Requiring Interfacial Silane Layers

Select triethyl(methoxy)silane when the application requires formation of a siloxane-based substrate film or cross-linked interfacial layer between inorganic cores (e.g., magnetic particles) and oxide coatings (SiO2, Al2O3). The methoxy group's hydrolytic susceptibility enables acid-catalyzed condensation to siloxane networks, a capability that triethylsilane (TES) and other non-alkoxy silanes completely lack [1]. This application scenario is supported by product technical documentation describing the compound's use as a cross-linking agent in magnetic particle fabrication .

Reductive Transformations Requiring Higher-Boiling Byproducts for Simplified Purification

Use triethyl(methoxy)silane when the target reduction product is relatively volatile and the silicon-containing byproduct must be easily separable by distillation or evaporation. The 24-25°C higher boiling point of triethyl(methoxy)silane (132.1°C) compared to triethylsilane (107-108°C) alters the volatility profile of reaction byproducts, potentially simplifying purification workflows in pharmaceutical intermediate synthesis where trace silicon removal is critical [1]. This differential is particularly relevant when the silane is used in excess and must be removed post-reaction.

Sequential Reduction-Silylation Tandem Reactions Requiring Bifunctional Reagents

Select triethyl(methoxy)silane when the synthetic strategy requires sequential or tandem hydride transfer followed by silylation or protection without introducing a second reagent. The compound's dual Si-H and Si-OMe functionality [1] enables a single molecule to serve as both reducing agent and silylating agent, streamlining multi-step syntheses. This scenario is particularly valuable in complex natural product synthesis and carbohydrate chemistry where minimizing reagent additions reduces purification burdens and improves overall yield .

Chemoselective Reductions Requiring Intermediate Hydride Donor Strength

Use triethyl(methoxy)silane when a reduction requires hydride donor strength intermediate between the highly nucleophilic triethylsilane (TES) and the more electrophilic triethoxysilane. The mixed ethyl (electron-donating) and methoxy (electron-withdrawing) substituent pattern modulates the Si-H bond's hydridic character, enabling distinct chemoselectivity profiles in acid-catalyzed or Lewis acid-mediated reductions [1]. This intermediate reactivity is supported by established structure-activity relationships for trialkylsilane reducing agents and may provide optimal selectivity in substrates containing multiple reducible functional groups.

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